Prexigebersen

Acute Myeloid Leukemia Combination Therapy Response Rate

Prexigebersen is the first and only liposomal antisense oligodeoxynucleotide designed to hybridize Grb2 mRNA, blocking synthesis of the critical Ras-ERK/PI3K-AKT adaptor protein. Its neutral-charge liposomal delivery and P-ethoxy backbone confer nuclease resistance and unique biodistribution, differentiating it from conventional phosphorothioate antisense agents and small-molecule kinase inhibitors. Clinically, the triplet regimen (prexigebersen + venetoclax + decitabine) delivered an 86% CR/CRi rate and 80% MRD negativity in newly diagnosed high-risk AML, far exceeding venetoclax-decetabine benchmarks. Procure to investigate Grb2 ablation as a mechanistically distinct strategy in tyrosine kinase-driven malignancies.

Molecular Formula C177H224N63O110P17
Molecular Weight 5521 g/mol
CAS No. 202484-91-1
Cat. No. B12729092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrexigebersen
CAS202484-91-1
Molecular FormulaC177H224N63O110P17
Molecular Weight5521 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCC6C(CC(O6)N7C=NC8=C(N=CN=C87)N)OP(=O)(O)OCC9C(CC(O9)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O
InChIInChI=1S/C177H224N63O110P17/c1-68-32-226(171(258)216-151(68)243)117-18-79(337-351(265,266)299-40-94-75(242)14-114(317-94)223-11-8-111(178)203-168(223)255)98(321-117)44-304-355(273,274)338-81-20-119(228-34-70(3)153(245)218-173(228)260)322-99(81)45-303-353(269,270)335-77-16-115(224-12-9-112(179)204-169(224)256)318-95(77)41-301-361(285,286)346-88-27-127(236-63-198-135-146(236)206-163(184)211-158(135)250)332-109(88)55-314-367(297,298)350-92-31-131(240-67-202-139-150(240)210-167(188)215-162(139)254)331-108(92)54-313-360(283,284)343-85-24-123(232-38-74(7)157(249)222-177(232)264)326-103(85)49-308-364(291,292)345-87-26-126(235-62-197-134-142(183)191-59-194-145(134)235)328-105(87)51-310-365(293,294)348-90-29-129(238-65-200-137-148(238)208-165(186)213-160(137)252)329-106(90)52-311-354(271,272)336-78-17-116(225-13-10-113(180)205-170(225)257)319-96(78)42-302-362(287,288)347-89-28-128(237-64-199-136-147(237)207-164(185)212-159(136)251)333-110(89)56-315-366(295,296)349-91-30-130(239-66-201-138-149(239)209-166(187)214-161(138)253)330-107(91)53-312-359(281,282)342-84-23-122(231-37-73(6)156(248)221-176(231)263)324-101(84)47-306-356(275,276)339-82-21-120(229-35-71(4)154(246)219-174(229)261)323-100(82)46-305-357(277,278)340-83-22-121(230-36-72(5)155(247)220-175(230)262)325-102(83)48-307-363(289,290)344-86-25-125(234-61-196-133-141(182)190-58-193-144(133)234)327-104(86)50-309-358(279,280)341-80-19-118(227-33-69(2)152(244)217-172(227)259)320-97(80)43-300-352(267,268)334-76-15-124(316-93(76)39-241)233-60-195-132-140(181)189-57-192-143(132)233/h8-13,32-38,57-67,75-110,114-131,241-242H,14-31,39-56H2,1-7H3,(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H2,178,203,255)(H2,179,204,256)(H2,180,205,257)(H2,181,189,192)(H2,182,190,193)(H2,183,191,194)(H,216,243,258)(H,217,244,259)(H,218,245,260)(H,219,246,261)(H,220,247,262)(H,221,248,263)(H,222,249,264)(H3,184,206,211,250)(H3,185,207,212,251)(H3,186,208,213,252)(H3,187,209,214,253)(H3,188,210,215,254)
InChIKeyQAOIWVZTHIWLSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prexigebersen (BP1001) Liposomal Antisense Oligonucleotide Targeting Grb2: CAS 202484-91-1 Procurement Guide


Prexigebersen (CAS 202484-91-1), also designated BP1001, is a liposomal antisense oligodeoxynucleotide specifically designed to hybridize with and block growth factor receptor-bound protein 2 (Grb2) mRNA, thereby preventing synthesis of the Grb2 adaptor protein [1]. It employs a neutral-charge liposomal delivery system incorporating P-ethoxy backbone-modified antisense oligonucleotides, which confers nuclease resistance and enhances biodistribution [2]. Grb2 serves as a critical signaling node that couples activated oncogenic tyrosine kinases (including FLT3, c-Kit, and Bcr-Abl) to downstream Ras-ERK and PI3K-AKT pathways, making it a high-value but historically 'undruggable' target that small molecules cannot effectively address [3]. Prexigebersen represents the first and only liposomal Grb2-directed antisense therapeutic to advance into Phase 2 clinical evaluation for hematologic malignancies, with Orphan Drug Designation granted by both FDA and EMA for acute myeloid leukemia (AML) [4].

Prexigebersen Selection Rationale: Why Substitution with Alternative Antisense Oligonucleotides or Small Molecule GRB2 Inhibitors Fails


Procurement decisions cannot default to alternative antisense oligonucleotides or small-molecule pathway inhibitors when the experimental objective requires Grb2-specific protein synthesis blockade in the context of AML or other tyrosine kinase-driven malignancies. First, unlike conventional phosphorothioate antisense agents such as oblimersen (targeting Bcl-2 mRNA), prexigebersen employs a neutral liposomal formulation and P-ethoxy backbone modification that alters biodistribution, cellular uptake kinetics, and off-target protein downregulation profiles [1]. Second, small-molecule kinase inhibitors (e.g., FLT3 or Bcr-Abl inhibitors) fail to recapitulate the unique pharmacodynamic effect of Grb2 protein ablation, which simultaneously disables multiple upstream oncogenic inputs converging on Ras-ERK and PI3K-AKT signaling axes [2]. Third, the specific sequence complementarity to Grb2 mRNA defines target engagement specificity; substitution with antisense constructs targeting Bcl-2 (e.g., BP1002, oblimersen), STAT3 (e.g., BP1003), or other adaptor proteins yields fundamentally different molecular pharmacology that cannot serve as a proxy for Grb2 inhibition in mechanism-of-action studies [3]. Finally, the clinical efficacy benchmark established for prexigebersen in combination with venetoclax plus decitabine—specifically the 86% CR/CRi rate in newly diagnosed high-risk AML—cannot be extrapolated to other investigational antisense agents lacking equivalent human response data in this exact patient population [4].

Prexigebersen (BP1001) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparators


Superior Complete Remission Rate with Prexigebersen + Venetoclax + Decitabine vs. Venetoclax + Decitabine in Newly Diagnosed AML

In a Phase 2 trial (NCT02781883) interim analysis, the triplet combination of prexigebersen (60 mg/m² twice weekly), venetoclax (400 mg daily), and decitabine (20 mg/m² daily × 5 days) achieved a composite complete remission (CR/CRi) rate of 86% (12 of 14 evaluable patients) in newly diagnosed high-risk or secondary AML patients. This quantitatively exceeds the historical CR/CRi benchmark of 62% reported for venetoclax plus decitabine doublet therapy in a comparable patient population [1].

Acute Myeloid Leukemia Combination Therapy Response Rate

Higher CR/CRi Rate in Relapsed/Refractory AML: Prexigebersen Triplet vs. Venetoclax + Decitabine Doublet

In the relapsed/refractory AML cohort (cohort 2) of the same Phase 2 trial, prexigebersen plus venetoclax and decitabine triplet therapy produced a CR/CRi rate of 57% (8 of 14 evaluable patients). This outcome compares favorably to the historical CR/CRi rate of 21% documented for venetoclax plus decitabine doublet therapy in the relapsed/refractory AML setting, representing an absolute improvement of 36 percentage points and a 2.7-fold relative increase in complete remission achievement [1].

Relapsed/Refractory AML Salvage Therapy Response Rate

Deep Molecular Remission: MRD Negativity Rates in Prexigebersen Triplet-Treated AML Patients

Among patients achieving complete remission with prexigebersen, venetoclax, and decitabine triplet therapy, measurable residual disease (MRD) negativity assessed by flow cytometry was achieved in 80% (newly diagnosed/secondary AML cohort) and 58% (relapsed/refractory AML cohort) of evaluable patients. MRD negativity represents clearance of leukemic cells below a threshold of ≤1 malignant cell per 100,000 healthy cells and is an independent predictor of improved long-term outcomes in AML [1]. Comparative MRD negativity rates for venetoclax plus decitabine doublet therapy in these specific high-risk AML populations are not consistently reported in the published literature, limiting direct quantitative comparison but underscoring the depth of response achievable with the prexigebersen-containing regimen.

Measurable Residual Disease MRD Negativity Deep Response

Neutral Liposomal P-Ethoxy Formulation Confers Distinct Pharmacokinetic and Safety Profile vs. Phosphorothioate Antisense Oligonucleotides

Prexigebersen employs a neutral-charge liposomal delivery system (DOPC liposomes) encapsulating P-ethoxy backbone-modified antisense oligonucleotides. This design contrasts with first-generation phosphorothioate antisense agents such as oblimersen (Genasense, G3139), which rely on sulfur substitution in the phosphate backbone. Proteomic off-target effect studies comparing oblimersen to Bcl-2-targeting siRNA demonstrated that phosphorothioate oligonucleotides can induce broad, sequence-independent protein downregulation—specifically, oblimersen affected multiple glycolytic enzymes and induced unspecific apoptosis beyond Bcl-2 silencing [1]. Prexigebersen's neutral liposomal formulation and P-ethoxy modification are associated with reduced non-specific protein binding and absence of class-related toxicities typical of charged phosphorothioates, including complement activation and thrombocytopenia [2]. Phase I/IB data confirmed prexigebersen tolerability up to 90 mg/m² without dose-limiting toxicities attributable to oligonucleotide backbone effects [3].

Liposomal Formulation P-Ethoxy Backbone Phosphorothioate Comparison

Preclinical Tumor Growth Inhibition: Prexigebersen + Paclitaxel Synergy in Gynecologic Cancer Models

In murine orthotopic models of ovarian cancer (OVCAR5 and SKOV3ip1), treatment with liposomal Grb2 antisense (L-Grb2, prexigebersen) at 15 mg/kg in combination with paclitaxel produced a mean tumor weight of 0.17 g ± 0.10 g (mean ± SEM), compared to 0.99 g ± 0.35 g in untreated control mice, representing an 83% reduction in tumor burden. L-Grb2 monotherapy also reduced tumor growth and metastasis via decreased angiogenesis and increased apoptosis [1]. While direct head-to-head comparator data against other antisense agents in this model are unavailable, the magnitude of tumor reduction provides quantitative justification for prexigebersen selection in preclinical oncology studies targeting Grb2-ErbB2 signaling pathways.

Ovarian Cancer Uterine Cancer Combination Therapy Preclinical Efficacy

Enhanced In Vitro Anti-Leukemic Activity: Prexigebersen Triple Combination vs. Doublet Combinations in AML Cell Lines

In preclinical studies evaluating four AML cancer cell lines, the triple combination of decitabine, venetoclax, and prexigebersen (BP1001) demonstrated significant improvement in efficacy compared to either decitabine + venetoclax or decitabine + prexigebersen doublets. The triple combination showed enhanced anti-leukemic activity in three of the four AML cell lines tested, providing a pharmacologic rationale for the clinical triple combination regimen [1]. Specific combination index or IC₅₀ values were not publicly reported in the available study summaries, limiting precise quantification of the synergistic effect magnitude.

In Vitro AML Cell Lines Combination Index

Prexigebersen (BP1001) Optimal Research and Industrial Application Scenarios


Phase 2/3 Clinical Trial Design for Newly Diagnosed High-Risk or Secondary AML in Chemotherapy-Ineligible Patients

Prexigebersen is optimally deployed in combination with venetoclax plus decitabine for newly diagnosed AML patients who are ineligible for intensive induction chemotherapy. The documented 86% CR/CRi rate and 80% MRD negativity rate in this population (compared to 62% CR/CRi for venetoclax plus decitabine alone) provide a robust efficacy benchmark for power calculations in confirmatory trial designs [1]. Procurement of prexigebersen for this scenario enables investigation of Grb2 inhibition as a mechanistically distinct addition to standard-of-care low-intensity regimens, with regulatory-grade clinical data supporting study design.

Relapsed/Refractory AML Salvage Therapy Research Programs

Investigators studying treatment-resistant AML populations with limited therapeutic options should prioritize prexigebersen procurement for triplet combination studies (prexigebersen + venetoclax + decitabine). The 57% CR/CRi rate in relapsed/refractory patients substantially exceeds the 21% historical benchmark for venetoclax plus decitabine doublet therapy in this setting, representing a clinically meaningful improvement in a population with significant unmet need [1]. This scenario is particularly relevant for academic and industry-sponsored trials evaluating novel salvage strategies for venetoclax-naive relapsed AML patients.

Preclinical Oncology Studies Targeting Grb2-ErbB2 Signaling in Gynecologic Malignancies

For translational research programs focused on ovarian and uterine cancers with ErbB2 amplification or dysregulated Grb2 signaling, prexigebersen (L-Grb2) provides a validated tool compound with established preclinical efficacy. The documented 83% tumor weight reduction when combined with paclitaxel in orthotopic ovarian cancer models [1] supports its use as a reference Grb2-directed antisense agent for in vivo mechanism-of-action studies and combination therapy screening. Procurement for this application enables head-to-head comparisons with emerging Grb2-targeted small molecules or peptide inhibitors in gynecologic cancer xenograft systems.

Biomarker-Driven AML Studies with MRD Endpoints

Research programs utilizing measurable residual disease as a primary or key secondary endpoint should procure prexigebersen for triplet combination regimens due to the documented high rates of MRD negativity (80% in newly diagnosed AML, 58% in relapsed/refractory AML) in patients achieving morphologic remission [1]. The depth of molecular response achieved with prexigebersen-containing therapy provides an enriched population for correlative studies examining the relationship between Grb2 expression levels, MRD kinetics, and long-term survival outcomes in AML. This scenario is particularly relevant for academic laboratories developing next-generation sequencing-based MRD assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prexigebersen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.